molecular formula C15H15BrN4 B2457819 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile CAS No. 2415603-53-9

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

Cat. No.: B2457819
CAS No.: 2415603-53-9
M. Wt: 331.217
InChI Key: XVYFBAXIBOLMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is a complex organic compound that features a pyrazole ring, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 4-bromo-1H-pyrazole derivative, which can be achieved through the bromination of pyrazole. This intermediate is then reacted with an azetidine derivative under suitable conditions to form the azetidinylmethylpyrazole intermediate. Finally, this intermediate is coupled with a benzonitrile derivative using a suitable coupling reagent, such as a palladium catalyst, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex biaryl structures.

Scientific Research Applications

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used in studies to understand its interactions with biological molecules, which can provide insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler compound that shares the pyrazole ring but lacks the azetidine and benzonitrile groups.

    Azetidine Derivatives: Compounds that contain the azetidine ring but differ in other substituents.

    Benzonitrile Derivatives: Compounds that contain the benzonitrile group but differ in other substituents.

Uniqueness

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is unique due to its combination of a pyrazole ring, an azetidine ring, and a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

4-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4/c16-15-6-18-20(11-15)10-14-8-19(9-14)7-13-3-1-12(5-17)2-4-13/h1-4,6,11,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYFBAXIBOLMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)C#N)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.